molecular formula C14H15NO3S B442593 Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-87-6

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442593
CAS No.: 350989-87-6
M. Wt: 277.34g/mol
InChI Key: FAFLAZLGMWVSFQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate can yield the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The thiophene ring’s aromaticity allows for π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
  • Methyl 2-amino-4-(4-hydroxyphenyl)-5-methylthiophene-3-carboxylate
  • Methyl 2-amino-4-(4-nitrophenyl)-5-methylthiophene-3-carboxylate

Uniqueness

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can result in different biological activities and applications .

Biological Activity

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, with the molecular formula C14H15N2O3SC_{14}H_{15}N_{2}O_{3}S and CAS Number 350989-87-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a thiophene ring, which is often associated with various biological activities. The presence of the methoxyphenyl group and the amino functionality contributes to its chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC14H15N2O3S
Molecular Weight277.34 g/mol
CAS Number350989-87-6

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, research has shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in treated MCF-7 breast cancer cells. This suggests a mechanism involving mitochondrial pathways of apoptosis .
  • Case Study : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against MCF-7 and other carcinoma cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties.

  • In Vitro Evaluation : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were found to be low, indicating strong bactericidal effects .
  • Biofilm Inhibition : The ability of this compound to inhibit biofilm formation in pathogens such as Staphylococcus aureus suggests its potential utility in treating infections where biofilm formation is a concern .

Research Findings

A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)~10 µM
AntimicrobialStaphylococcus aureus0.22 - 0.25 µg/mL
Apoptosis InductionMCF-7Increased p53 levels

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFLAZLGMWVSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358017
Record name methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-87-6
Record name methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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